molecular formula C25H21Cl2N3O4 B2736636 (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide CAS No. 450372-91-5

(E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide

Cat. No.: B2736636
CAS No.: 450372-91-5
M. Wt: 498.36
InChI Key: BBIPBBIFDUJWFY-RGVLZGJSSA-N
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Description

This compound is a structurally complex small molecule featuring a fused heterocyclic core (methanopyrido[1,2-a][1,5]diazocin) linked to a 3,4-dichlorophenyl group and a furan-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common in heterocyclic chemistry .

Properties

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O4/c26-18-7-6-15(10-19(18)27)11-20(28-24(32)22-4-2-8-34-22)25(33)29-12-16-9-17(14-29)21-3-1-5-23(31)30(21)13-16/h1-8,10-11,16-17H,9,12-14H2,(H,28,32)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPBBIFDUJWFY-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20Cl2N3O3C_{25}H_{20}Cl_{2}N_{3}O_{3}, and it exhibits a complex structure characterized by multiple functional groups including furan and diazocin moieties. The presence of the 3,4-dichlorophenyl group suggests potential interactions with biological targets relevant to cancer therapy.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various in vitro studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.216Sorafenib0.230
HCT-116 (Colon Cancer)0.259Sorafenib0.307
PC-3 (Prostate Cancer)Not reportedVinblastineNot reported
A549 (Lung Cancer)Not reportedColchicineNot reported
HepG-2 (Liver Cancer)Not reportedNot applicableNot applicable

The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating selective activity that is comparable to established anticancer agents like Sorafenib and Vinblastine .

The mechanism underlying the anticancer activity of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both critical targets in cancer therapy:

  • EGFR Inhibition : The compound showed an IC50 value of approximately 0.216 µM against EGFR.
  • VEGFR-2 Inhibition : The IC50 value for VEGFR-2 was found to be around 0.259 µM.

These findings suggest that the compound may effectively disrupt signaling pathways that promote tumor growth and angiogenesis .

Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The MTT assay confirmed significant cytotoxic effects at concentrations as low as 0.1 µM in some cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding affinity of the compound to the active sites of EGFR and VEGFR-2. The results indicated favorable interactions that support its potential as an inhibitor of these kinases. The docking scores suggested a high likelihood of effective binding compared to known inhibitors .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a furan ring and a methanopyridodiazocin moiety. Its molecular formula is C22H18Cl2N4O3C_{22}H_{18}Cl_2N_4O_3, and it has a molecular weight of approximately 444.31 g/mol. The presence of the dichlorophenyl group enhances its biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies highlight the potential for developing targeted therapies based on this compound's structure.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been explored for their effectiveness against bacterial strains and fungi:

  • Research Findings : Studies indicate that derivatives with similar functional groups demonstrate activity against resistant strains of bacteria, making them candidates for novel antibiotic development.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of compounds containing pyrido[1,2-a]diazocin structures:

  • Potential Applications : The ability to cross the blood-brain barrier suggests that this compound could be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsEffective against breast and prostate cancer cells
AntimicrobialInhibits growth of bacteria and fungiActive against resistant bacterial strains
NeuroprotectiveProtects neurons from degenerationPotential therapeutic candidate for neurodegeneration

Synthesis and Development

The synthesis of (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) involves multi-step organic reactions typically starting from simpler precursor compounds.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with commercially available chemicals such as furan derivatives and dichlorophenyl groups.
  • Reactions : Key reactions include condensation reactions to form the furan ring and subsequent functionalization to introduce the diazocin moiety.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity places it within a niche class of polycyclic diazocine derivatives. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Notable Properties
Target Compound: (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3-yl)... Methanopyrido-diazocin 3,4-Dichlorophenyl, Furan-2-carboxamide High polarity (due to carboxamide), potential halogen bonding (Cl), stereospecificity
Diethyl 8-cyano-7-(4-nitrophenyl)-... (Compound 1l, ) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Yellow solid, moderate melting point (243–245°C), nitro group enhances electrophilicity
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-... (CAS 840515-29-9, ) Dipyrido[1,2-a:2,3-d]pyrimidine Dimethoxyphenyl, furylmethyl Higher molecular weight (499.5 g/mol), methoxy groups improve lipophilicity

Functional and Electronic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorophenyl group (electron-withdrawing) contrasts with the dimethoxyphenyl group in CAS 840515-29-9 (electron-donating), affecting charge distribution and reactivity .
  • Hydrogen-Bonding Capacity: The furan carboxamide in the target compound offers hydrogen-bond acceptor/donor sites absent in Compound 1l (), which relies on ester and nitrile groups for intermolecular interactions .
  • Thermal Stability : Compound 1l () has a moderate melting point (243–245°C), while the target compound’s stability is uncharacterized but likely influenced by its fused rigid core .

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